Cas no 76650-20-9 ((e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one)

(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one structure
76650-20-9 structure
Productnaam:(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
CAS-nummer:76650-20-9
MF:C20H22O6
MW:358.385086536407
CID:1785759
PubChem ID:253089

(e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • (e)-3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • Patent Fustin
    • 3,4,2',4',6'-Pentamethoxy-chalkon
    • Maclurin
    • Laguncurin
    • C.I. Natural Yellow 11
    • Kino-yellow
    • 2'.3.4.4'.6'-Pentamethoxy-chalkon
    • 2',4',6',3,4-Pentamethoxychalkone
    • Moritannic acid
    • Morintannic acid
    • Fustic extract
    • 2,3',4,4',6-Pentahydroxybenzophenone
    • morintanico acid
    • (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-methanone
    • 2,4,6,3',4'-Pentahydroxy-benzophenon
    • Maklurin
    • 3,4,2',4',6'-pentahydroxybenzophenone
    • 2,4,6,3',4'-pentahydroxy-benzophenone
    • 1-(2,4,6-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propenone
    • 3,4,2',4',6'-pentamethoxy-chalcone
    • Patent Fustin; 3,4,2',4',6'-Pentamethoxy-chalkon; Maclurin; Laguncurin; C.I. Natural Yellow 11; Kino-yellow; 2'.3.4.4'.6'-Pentamethoxy-chalkon; 519-34-6; 2',4',6',3,4-Pentamethoxychalkone; Moritannic acid; Morintannic acid; Fustic extract; 2,3',4,4',6-Pentahydroxybenzophenone; morintanico acid; (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)-methanone; 2,4,6,3',4'-Pentahydroxy-benzophenon; Maklurin; 3,4,2',4',6'-pentahydroxybenzophenone;
    • 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
    • MLS002693942
    • NCIOpen2_008389
    • 76650-20-9
    • 2',3,4,4',6'-pentamethoxychalcone
    • DTXSID301345745
    • CHEMBL1719690
    • HMS3094A05
    • NSC 75527
    • SMR001559881
    • Inchi: InChI=1S/C20H22O6/c1-22-14-11-18(25-4)20(19(12-14)26-5)15(21)8-6-13-7-9-16(23-2)17(10-13)24-3/h6-12H,1-5H3
    • InChI-sleutel: TVKGYMYAOVADOP-UHFFFAOYSA-N
    • LACHT: COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC)OC

Berekende eigenschappen

  • Exacte massa: 358.14166
  • Monoisotopische massa: 358.14163842g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 8
  • Complexiteit: 451
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 63.2Ų

Experimentele eigenschappen

  • PSA: 63.22
  • LogboekP: 3.62570
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